molecular formula C14H20FNO2S B8523701 O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

Cat. No. B8523701
M. Wt: 285.38 g/mol
InChI Key: PGNSBNOSZIWQDD-UHFFFAOYSA-N
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Patent
US08076489B2

Procedure details

1-tert-Butoxy-3-fluoro-5-isothiocyanato-benzene (24.0 g) and triethylamine (10.9 g) are dissolved in iso-propanol (150 ml). The reaction mixture is refluxed for 18 hours and the solvent is removed by vacuo. The crude product is dissolved in hexane:diethyl ether (19:1). The diethyl ether is removed by vacuo and the solution is cooled to 0° C. for 3 hours. The solution is filtered to give the title compound. 1H nmr (CDCl3, 400 MHz); 8.10 (br s, 1H), 6.65 (br s, 2H), 6.45 (ddd, 1H) 5.60 (sept, 1H), 1.35 (d, 6H), 1.30 (s, 9H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:11]=[C:10]([N:12]=[C:13]=[S:14])[CH:9]=[C:8]([F:15])[CH:7]=1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH:23]([OH:26])([CH3:25])[CH3:24]>>[CH:23]([O:26][C:13](=[S:14])[NH:12][C:10]1[CH:9]=[C:8]([F:15])[CH:7]=[C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])[CH:11]=1)([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC(=CC(=C1)N=C=S)F
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed by vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in hexane:diethyl ether (19:1)
CUSTOM
Type
CUSTOM
Details
The diethyl ether is removed by vacuo
FILTRATION
Type
FILTRATION
Details
The solution is filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(NC1=CC(=CC(=C1)F)OC(C)(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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